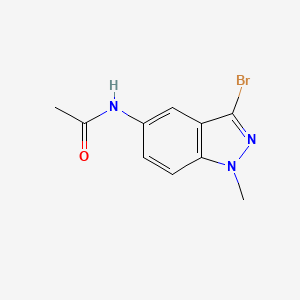

n-(3-Bromo-1-methyl-1h-indazol-5-yl)acetamide

Description

Role of Brominated Indazole Derivatives in Medicinal Chemistry

Bromination at the C3 position of indazole derivatives has become a cornerstone strategy for enhancing molecular interactions in drug design. The bromine atom’s electronegativity and van der Waals radius (1.85 Å) facilitate halogen bonding with electron-rich regions of target proteins, such as kinase ATP-binding pockets or enzyme active sites. This modification also improves metabolic stability by reducing susceptibility to oxidative degradation.

Table 1: Comparative Analysis of Brominated Indazole Derivatives

The acetamide group at C5 in this compound introduces hydrogen-bonding capabilities, potentially enhancing interactions with residues in hydrophobic pockets of targets like tyrosine kinases or phosphodiesterases. Meanwhile, the N1-methyl group stabilizes the 1H-indazole tautomer, which predominates in physiological conditions due to its lower thermodynamic energy. This tautomeric preference ensures consistent binding conformations, a critical factor in structure-activity relationship (SAR) studies.

Historical Evolution of this compound Research

The development of this compound aligns with three key phases in indazole chemistry:

Early Exploration of Indazole Pharmacophores (Pre-2005): Initial studies focused on unsubstituted indazoles, revealing anti-aggregatory and vasorelaxant activities mediated by nitric oxide release. These findings underscored indazole’s potential but highlighted limitations in bioavailability and selectivity.

Halogenation Strategies (2005–2018): Advances in C–H functionalization, particularly bromination, enabled precise modifications at the C3 position. For example, Li and Shen’s electrochemical oxidative halogenation (2018) provided a scalable method for synthesizing 3-bromoindazoles under mild conditions. Concurrently, SAR studies on pazopanib derivatives demonstrated that bromine-enhanced VEGFR inhibition correlated with improved antitumor efficacy.

Targeted Acetamide Functionalization (2018–Present): Incorporating acetamide groups at C5 emerged as a strategy to balance hydrophobicity and hydrogen-bonding capacity. This approach, exemplified in compounds like 120 (IDO1 inhibitor, IC₅₀ = 5.3 μM), informed the design of this compound. Recent ultrasound-assisted bromination protocols further streamlined its synthesis, achieving site-specific modification with DBDMH as a bromine source.

Synthetic Pathway Overview:

- Indazole Core Formation: Cyclization of 2-nitrobenzaldehyde derivatives via reductive cyclization.

- N1-Methylation: Alkylation using methyl iodide under basic conditions to stabilize the 1H-tautomer.

- C3 Bromination: Ultrasound-assisted reaction with DBDMH, achieving >90% yield in 30 minutes.

- C5 Acetamide Introduction: Friedel-Crafts acylation or palladium-catalyzed coupling, depending on precursor availability.

This compound’s structural evolution reflects iterative optimization processes common in kinase inhibitor development, where bromine and acetamide groups synergize to enhance target engagement and oral bioavailability. Ongoing research aims to elucidate its precise mechanism of action, with preliminary data suggesting potential applications in oncology and inflammatory disorders.

Properties

IUPAC Name |

N-(3-bromo-1-methylindazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-9-8(5-7)10(11)13-14(9)2/h3-5H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTKOIFMPFDQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(N=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239845 | |

| Record name | Acetamide, N-(3-bromo-1-methyl-1H-indazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788044-08-5 | |

| Record name | Acetamide, N-(3-bromo-1-methyl-1H-indazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-bromo-1-methyl-1H-indazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-1-methyl-1H-indazol-5-yl)acetamide typically involves the bromination of 1-methyl-1H-indazole followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The acylation step involves reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution reactions with amines, thiols, or alkoxides. For example:

-

Amination : Reaction with primary/secondary amines in the presence of a copper catalyst (e.g., CuI) and a base (e.g., KCO) yields 3-amino derivatives.

-

Methoxy Substitution : Treatment with sodium methoxide in DMF replaces bromine with a methoxy group.

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Piperidine/CuI | DMF | 100°C | 12 h | 72% |

| NaOCH | DMF | 80°C | 6 h | 65% |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh) as a catalyst to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under Pd catalysis.

Key Data :

-

Suzuki coupling with phenylboronic acid achieves ~85% yield in toluene/EtOH (3:1) at 90°C for 24 h .

Functionalization of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions:

-

Hydrolysis : Heating with HCl (6M) converts the acetamide to a primary amine (3-bromo-1-methyl-1H-indazol-5-amine) .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imines .

Hydrolysis Conditions :

Cycloaddition Reactions

The indazole core enables participation in click chemistry:

-

CuAAC Reaction : The bromine site can be functionalized with terminal alkynes for 1,3-dipolar cycloaddition with azides to form triazole derivatives .

Example :

| Component | Catalyst | Solvent | Temp. | Yield |

|---|---|---|---|---|

| Propargyl bromide | CuSO/NaAsc | DMF/HO | 80°C | 76% |

Oxidation and Reduction

-

Oxidation : The methyl group at the 1-position can be oxidized to a carboxylic acid using KMnO/HSO.

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the indazole ring or bromine substituent under controlled conditions.

Biological Activity and Derivatives

Derivatives of this compound exhibit pharmacological properties:

-

Anticancer Activity : Analogous bromoindazole derivatives inhibit cancer cell proliferation (IC = 12–45 μM) .

-

Antimicrobial Effects : Triazole-linked variants show MIC values of 125–500 μg/mL against Bacillus subtilis and Candida albicans .

Representative Derivatives :

| Derivative Structure | Biological Activity | Reference |

|---|---|---|

| Triazole-linked acetamide | Antifungal (MIC = 250 μg/mL) | |

| Suzuki-coupled biaryl compound | Antiproliferative |

Spectroscopic Characterization

Key analytical data for reaction products:

Scientific Research Applications

Chemistry: N-(3-Bromo-1-methyl-1H-indazol-5-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indazole derivatives have shown various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties .

Mechanism of Action

The mechanism of action of N-(3-Bromo-1-methyl-1H-indazol-5-yl)acetamide is not fully elucidated. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogs in Indazole Chemistry

N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b)

- Structure : Bromine at the 5-position, trityl (triphenylmethyl) protecting group at the 1-position, and a 4-ethoxyphenyl-acetamide side chain.

- Synthesis: Prepared via nucleophilic substitution in methanol with K₂CO₃ and trityl chloride .

- Key Differences : The trityl group enhances steric bulk compared to the methyl group in the target compound, likely affecting solubility and receptor interactions. Bromine at position 5 (vs. 3) alters electronic distribution on the indazole ring.

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)

- Structure : Features a 2-fluoroaniline substituent at the 5-position and a deprotected indazole (1H).

- Comparison : The absence of bromine and presence of a fluorine-substituted aniline group may influence both electronic properties and metabolic stability.

Heterocyclic Variations: Pyridazinone and Benzothiazole Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Pyridazinone core with a 4-methoxybenzyl group and bromophenyl-acetamide.

- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization in neutrophils .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.

- Relevance : These compounds are patented for unspecified therapeutic applications, highlighting the importance of aromatic substituents on bioactivity .

- Comparison : The benzothiazole core’s electron-deficient nature contrasts with indazole’s mixed electronic profile, affecting binding affinity to hydrophobic pockets.

Substituent Effects on Physicochemical Properties

- Meta-Substituted Trichloro-Acetamides : Studies on N-(3-substituted phenyl)-2,2,2-trichloro-acetamides reveal that electron-withdrawing groups (e.g., nitro) significantly alter crystal packing and lattice parameters .

- Implications for Target Compound: The bromine atom (moderately electron-withdrawing) at position 3 may influence the target’s solid-state geometry and solubility compared to non-halogenated analogs.

Biological Activity

N-(3-Bromo-1-methyl-1H-indazol-5-yl)acetamide is a compound derived from indazole, which has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of this compound is C10H10BrN3O, with a molecular weight of 268.11 g/mol. It exists as a solid with a minimum purity of 97% . The compound features a bromine atom at the 3-position of the indazole ring, which is critical for its biological activity.

Indazole derivatives, including this compound, typically exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to pharmacological effects such as:

- Anticancer Activity : Indazole compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development in infectious disease treatments .

Anticancer Activity

A series of studies have evaluated the anticancer properties of indazole derivatives. For example, compounds similar to this compound were tested against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), and HepG2 (hepatocellular carcinoma). The results indicated that some derivatives showed significant inhibitory effects on cell growth with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-bromo-1-methyl-indazol) | A549 | 2.5 | |

| N-(3-bromo-1-methyl-indazol) | HepG2 | 1.9 | |

| 5-Fluorouracil | Various | 3.23 |

Mechanistic Insights

Research has shown that indazole derivatives can induce apoptosis through various pathways:

- Caspase Activation : Treatment with these compounds has been associated with caspase-3 activation, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of N-acyl-N5-aryl indazoles and evaluated their anti-proliferative activity against multiple cancer cell lines. Some compounds exhibited selectivity for specific cell lines, indicating potential for targeted therapy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of indazole derivatives revealed that modifications at the N5 position significantly influenced their anticancer activity, highlighting the importance of structural variations in drug design .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(3-Bromo-1-methyl-1H-indazol-5-yl)acetamide, and how can reaction conditions be optimized?

A1. The synthesis of brominated indazole derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Start with a 5-bromoindazole scaffold (e.g., 5-bromo-1-methyl-1H-indazole).

- Step 2: Introduce the acetamide group via alkylation or acylation. A common method involves reacting 5-bromo-1-methyl-1H-indazole with bromoacetyl bromide in DMF or THF, using NaH as a base .

- Optimization: Adjust solvent polarity (e.g., PEG-400/DMF mixtures improve solubility ), temperature (35–90°C ), and stoichiometry (equimolar ratios reduce side products ). Monitor progress via TLC (e.g., 70:30 EtOAc/hexane, Rf ≈ 0.3 ).

Q. Q2. How can the purity and structural integrity of this compound be validated?

A2. Use a combination of analytical techniques:

- Chromatography: Purify via flash column chromatography (e.g., 70:30 EtOAc/hexane ).

- Spectroscopy: Confirm structure via H/C NMR (e.g., acetamide protons at δ 2.0–2.3 ppm, indazole aromatic protons at δ 7.0–8.5 ppm ).

- Mass Spectrometry: Validate molecular weight using HRMS (e.g., [M+H]+ expected at m/z 282–290 ).

- Melting Point: Compare with literature values (e.g., 164–166°C for bromoacetamide derivatives ).

Advanced Research Questions

Q. Q3. How can crystallographic data resolve discrepancies in the proposed structure of this compound?

A3. X-ray crystallography is critical for unambiguous structural confirmation:

- Data Collection: Use SHELX programs (e.g., SHELXL for refinement ) to analyze single-crystal diffraction data.

- Metrics: Check bond lengths (C-Br ≈ 1.9 Å, C-N ≈ 1.3 Å) and angles (indazole ring planarity) .

- Discrepancy Resolution: If experimental NMR/mass data conflict with computational models (e.g., PubChem entries ), refine hydrogen bonding or packing effects using WinGX/ORTEP .

Q. Q4. What strategies are effective in improving the bioactivity of this compound derivatives?

A4. Structural modifications can enhance pharmacological properties:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -F, -NO) at the indazole 3-position to improve receptor binding .

- Heterocyclic Fusion: Attach triazole or oxadiazole rings to the acetamide group to modulate solubility and metabolic stability .

- Biological Assays: Test α-glucosidase inhibition (IC values ) or antioxidant activity via DPPH radical scavenging .

Q. Q5. How do solvent and catalyst choices impact the regioselectivity of this compound reactions?

A5. Key factors include:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while THF promotes coupling reactions .

- Catalysts: CuI accelerates azide-alkyne cycloadditions (e.g., in triazole synthesis ), while NaH ensures deprotonation in alkylation steps .

- Regioselectivity: Steric hindrance from the 1-methyl group directs substitution to the 5-position of indazole .

Q. Q6. What computational tools can predict the physicochemical properties of this compound?

A6. Leverage quantum mechanics and cheminformatics:

- LogP/PSA: Calculate partition coefficient (LogP ≈ 2.5) and polar surface area (PSA ≈ 54 Ų) using PubChem or ChemAxon.

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., 5-HT receptors ).

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks .

Q. Q7. How can synthetic byproducts be minimized during the preparation of this compound?

A7. Mitigation strategies include:

- Temperature Control: Maintain ≤90°C to prevent decomposition .

- Purification: Use gradient elution in chromatography (e.g., 50–100% EtOAc in hexane ).

- Stoichiometry: Limit excess reagents (e.g., 1.1 equivalents of aldehyde in Schiff base reactions ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.